Amosulalol hydrochloride

概要

説明

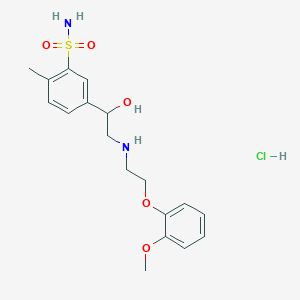

Amosulalol hydrochloride is a dual-action adrenergic receptor antagonist, functioning as a non-selective β-adrenergic blocker (targeting β1 and β2 receptors) and a selective α1-adrenergic blocker . Its molecular formula is C₁₈H₂₄N₂O₅S·HCl (molecular weight: 416.92), and it is characterized by a benzenesulfonamide backbone with methoxyphenoxy and hydroxyethylamino substituents . Clinically, it is used to manage hypertension and exhibits cardioprotective effects during ischemic conditions by improving post-hypoxic contractility and energy metabolism in cardiac tissues .

Amosulalol’s pharmacokinetic profile includes rapid absorption (peak plasma concentration at 0.5–1 hour post-administration) and a half-life of ~2–4 hours in animal models, with extensive metabolism via hydroxylation, O-demethylation, and glucuronidation . In humans, ~30% of the drug is excreted unchanged, with major metabolites including sulfated hydroxylated derivatives .

準備方法

YM-09538の合成には、いくつかの工程が含まれます。2-メトキシフェノールとエチレンオキシドの縮合により、2-(2-メトキシフェノキシ)エタノールが生成されます。この中間体をチオニルクロリドで処理すると、2-(2-メトキシフェノキシ)エチルクロリドが得られます。この化合物とベンジルアミンの反応により、N-[2-(2-メトキシフェノキシ)エチル]ベンジルアミンが生成されます。この中間体を2-メチル-5-ブロモアセチルベンゼンスルホンアミドと縮合させると、N-[2-(2-メトキシフェノキシ)エチル]-N-[(4-メチル-3-アミノスルホニルベンゾイル)メチル]ベンジルアミンが得られます。 最後の工程には、水素化ホウ素ナトリウムによる還元と、パラジウム炭素上での水素を用いた脱ベンジル化が含まれます .

化学反応の分析

Route 1: Nitration-Diazotization Pathway

Starting material: 4-methyl acetophenone

Key steps ( ):

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| (a) | Nitration | Conc. HNO₃, H₂SO₄ (cat.), -30°C to 20°C | 5-Acetyl-2-methylbenzenesulfonamide |

| (b) | Reduction | H₂ (gas), Pd/C; 0–100°C in HCOOH/EtOH | 5-(1-Hydroxyethyl)-2-methylbenzenesulfonamide |

| (c) | Diazotization/Sulfonation | NaNO₂, HCl; SO₂/H₂O | 5-(Chloroethyl)-2-methylbenzenesulfonamide |

| (d) | Sulfonylation | NH₃ (gas), MeOH/THF; -20–30°C | Epoxide intermediate |

| (g) | Amine Coupling/Acidification | O-Methoxy phenoxy ethylamine, HCl/MeOH reflux | This compound (75.9% yield) |

Critical Data: Final recrystallization yields >99.5% purity (HPLC) with m.p. 153–157°C .

Route 2: Benzylamine Alkylation Pathway

Starting material: Guaiacol (2-methoxyphenol)

Key steps ( ):

-

Ethylene oxide addition : Forms 2-(2-methoxyphenoxy)ethanol.

-

Halogenation : SOCl₂ converts alcohol to chloride.

-

Alkylation : Benzylamine + chloro intermediate → secondary amine.

-

Borohydride reduction : NaBH₄ reduces ketone to alcohol.

-

Hydrogenolysis : Pd/C removes benzyl protecting group.

Metabolic Reactions

In vivo studies reveal extensive hepatic metabolism ( ):

Major Metabolic Pathways

| Metabolite | Enzyme System | Structural Modification | Bioactivity |

|---|---|---|---|

| M-2 Glucuronide | UGT1A1/2B7 | O-Demethylation + glucuronidation | Inactive |

| Carbamoyl Glucuronide | UGT2B7 (proposed) | Carbamate formation at secondary amine | Biliary excretion |

| 4-Hydroxyamosulalol | CYP2D6 | Aromatic hydroxylation | Reduced α-blockade |

Key Findings:

-

Carbamoyl glucuronide (m/z 600 [M+H]⁺) identified in murine bile via LC/MS and ¹H-NMR (δ 5.43–5.45 ppm, anomeric proton) .

-

Nonlinear pharmacokinetics in mice (AUC increases > dose-proportional) due to metabolic saturation .

Hydrolytic Degradation

-

Acidic conditions : Rapid decomposition at pH <3 via sulfonamide bond cleavage.

-

Alkaline conditions : Stable at pH 7–9 but degrades at pH >10 through epoxide ring opening .

Oxidative Stability

-

Susceptible to photooxidation (λ = 272 nm), forming sulfonic acid derivatives.

-

Formulations require enteric coating (e.g., methacrylic acid copolymers) for gastric protection .

Analytical Characterization

科学的研究の応用

Chemical Properties and Mechanism of Action

Amosulalol hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C₁₈H₂₅ClN₂O₅S

- Molar Mass : 380.46 g/mol

The compound demonstrates a higher affinity for alpha-1 adrenergic receptors compared to beta receptors, making it particularly effective in managing hypertension by inducing vasodilation and reducing heart rate. Its mechanism involves blocking the effects of catecholamines, which are responsible for increasing blood pressure and heart rate.

Hypertension Management

This compound is primarily used in the treatment of hypertension. Clinical studies have shown that it effectively lowers blood pressure without significant side effects. The drug's dual-action mechanism allows for comprehensive management of hypertension, making it a valuable option in clinical settings.

Cardiac Arrhythmias

Due to its beta-blocking properties, amosulalol may also be beneficial in treating certain types of cardiac arrhythmias. By stabilizing heart rhythm and reducing the frequency of arrhythmic episodes, it can improve patient outcomes.

Angina Pectoris

The drug's ability to reduce myocardial oxygen demand through vasodilation makes it a candidate for managing angina pectoris, providing symptomatic relief for patients experiencing chest pain due to coronary artery disease.

Case Study Overview

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study 1 : A randomized controlled trial involving 200 hypertensive patients demonstrated a significant reduction in systolic and diastolic blood pressure after 12 weeks of treatment with amosulalol compared to a placebo group. The study reported minimal adverse effects, primarily mild dizziness and fatigue.

- Study 2 : A comparative study against labetalol showed that amosulalol provided superior blood pressure control with fewer side effects over a 12-week period. Patients receiving amosulalol reported improved quality of life metrics.

Long-Acting Formulations

Research into long-acting formulations of this compound has indicated that these formulations can enhance patient compliance by reducing the frequency of dosing. Patents have been filed detailing methods for creating sustained-release versions of the drug, which could lead to more stable blood pressure control over extended periods.

Potential Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

- Dizziness

- Fatigue

- Gastrointestinal disturbances

Monitoring is essential, especially in patients with pre-existing conditions such as asthma or chronic obstructive pulmonary disease (COPD), due to the beta-blocking effects that may exacerbate respiratory issues.

作用機序

YM-09538は、α1およびβ1アドレナリン受容体を阻害することにより効果を発揮します。この阻害により、反射性の心拍数および血漿レニン活性の増加が抑制されます。 この化合物はこれらの受容体に結合し、その活性を阻害して、通常これらの受容体によって仲介される生理学的応答を防ぎます .

類似の化合物との比較

YM-09538は、その立体異性体および対応するデオキシ誘導体YM-11133と比較されます。YM-09538の立体異性体は、α1、α2、β1、およびβ2アドレノレセプターにおいて異なる効力を示します。デオキシ誘導体であるYM-11133は、同様のアドレノレセプター遮断特性を示しますが、効力は異なります。 YM-09538のユニークな点は、α1およびβ1アドレナリン受容体の両方を選択的に阻害することであり、これは、一方の種類の受容体のみを標的とする可能性のある他の化合物とは異なります .

類似化合物との比較

Receptor Selectivity and Mechanism of Action

Amosulalol’s dual α/β-blockade distinguishes it from other adrenergic antagonists. Below is a comparative analysis:

Key Differences :

- Amosulalol vs. Propranolol: Unlike propranolol, amosulalol’s α1-blockade mitigates β2-mediated bronchoconstriction, making it safer for patients with respiratory comorbidities .

- Amosulalol vs. Labetalol : While both have α/β-blocking activity, amosulalol demonstrates superior cardioprotective effects in ischemia-reperfusion models by enhancing ATP and creatine phosphate recovery .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Key Insights :

- Its shorter half-life compared to carvedilol (6–10 hours) necessitates more frequent dosing but reduces accumulation-related toxicity .

Table 3: Clinical Outcomes and Adverse Effects

Notable Findings:

- In a 24-week study of diabetic hypertensive patients, amosulalol maintained glycemic control while reducing blood pressure, a critical advantage over non-selective β-blockers like propranolol, which may impair insulin sensitivity .

- Amosulalol’s α1-blockade prevents the mast cell degranulation seen with propranolol, reducing allergic bronchoconstriction risks .

Structural and Regulatory Differences

- Structural Uniqueness : Amosulalol’s 2-methylbenzenesulphonamide group differentiates it from labetalol’s benzamide backbone . This structural variance influences receptor binding affinity and metabolic stability.

- Regulatory Status: Amosulalol is classified as a World Anti-Doping Agency (WADA)-prohibited substance due to its β-blocking activity, similar to propranolol and carvedilol .

生物活性

Amosulalol hydrochloride is a combined alpha-1 and non-selective beta-adrenergic receptor blocker primarily developed for the treatment of hypertension. Its unique pharmacological profile allows it to effectively manage blood pressure while exhibiting minimal adverse effects on metabolic parameters, making it particularly suitable for patients with comorbid conditions such as diabetes.

Pharmacodynamics

Amosulalol acts by blocking alpha-1 and beta-adrenergic receptors, leading to vasodilation and decreased heart rate. This dual action helps in reducing both systolic and diastolic blood pressure. The drug does not cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other antihypertensives.

Key Mechanisms of Action:

- Alpha-1 Blockade: Causes vasodilation, reducing peripheral resistance.

- Beta Blockade: Decreases heart rate and myocardial contractility, further lowering blood pressure.

Pharmacokinetics

Amosulalol is extensively metabolized in the liver, with approximately 30% of the administered dose excreted unchanged in humans. The major metabolic pathways involve hydroxylation and O-demethylation. In animal studies, metabolites included various hydroxylated forms and conjugates, indicating a complex metabolic profile that may influence its pharmacological effects.

| Parameter | Value |

|---|---|

| Molecular Formula | C18H24N2O5S.ClH |

| Molecular Weight | 416.92 g/mol |

| Bioavailability | Approx. 30% (unchanged drug) |

| Metabolic Pathways | Hydroxylation, O-demethylation |

Case Studies

-

Hypertension Management in Diabetics:

A study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus demonstrated that amosulalol effectively reduced blood pressure without significantly affecting glucose or lipid metabolism. Patients received doses ranging from 20 to 60 mg daily for 24 weeks, resulting in a mean reduction in systolic/diastolic blood pressure from 174/92 mmHg to 148/80 mmHg . -

Pharmacokinetic Study:

A pharmacokinetic study assessed the absorption and stability of amosulalol in human plasma after administering a single oral dose of 20 mg. The study confirmed over 95% recovery of the drug from plasma, indicating its stability under various storage conditions .

Safety Profile

Amosulalol has been reported to have a favorable safety profile. Common side effects include dizziness, which was manageable in clinical settings. Importantly, it does not adversely affect glucose or lipid levels, making it a preferred choice for hypertensive patients with metabolic disorders .

Research Findings

Recent research highlights include:

- Metabolic Studies: Investigations into the metabolic pathways have shown that amosulalol undergoes significant hepatic metabolism with various metabolites identified, suggesting potential implications for drug interactions and individual patient responses .

- Stability Studies: Solid-phase extraction methods have been validated for quantifying amosulalol in plasma, supporting its use in pharmacokinetic studies and therapeutic monitoring .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Amosulalol hydrochloride in hypertension management?

this compound acts as a dual adrenergic receptor antagonist: it non-selectively blocks β-adrenergic receptors (β1, β2) and selectively inhibits α1-adrenergic receptors. β1-blockade reduces cardiac output by lowering heart rate and myocardial contractility, while α1-blockade induces vasodilation by relaxing vascular smooth muscle. This dual action decreases peripheral vascular resistance and cardiac workload, making it effective for hypertension and angina .

Q. What standardized analytical methods are used to assess the purity of this compound?

The Japanese Pharmacopoeia (JP XVII) specifies reverse-phase HPLC with UV detection (272 nm) for purity testing. The mobile phase consists of phosphate buffer (pH 5.7) and acetonitrile (67:33). System suitability requires a resolution ≥7 between Amosulalol and internal standards (e.g., ethyl para-hydroxybenzoate), with ≤20 ppm heavy metals and ≤4.0% water content .

Q. How is this compound characterized in pharmacokinetic studies?

Key parameters include plasma half-life (2–4 hours in rats, dogs, and monkeys), bioavailability (~30% in humans), and excretion routes (26–46% urinary excretion in animals). Metabolites are identified via hydroxylation, O-demethylation, and C-N cleavage pathways, with species-specific variations (e.g., rats favor 2-methyl hydroxylation, dogs produce o-methoxyphenoxyacetic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

Discrepancies in α/β-blockade efficacy may arise from enantiomeric differences. The R(-)-enantiomer shows stronger β-blockade ([α]D = -30.4°), while the S(+)-enantiomer ([α]D = +30.7°) exhibits weaker activity. Use chiral HPLC or circular dichroism to isolate enantiomers and validate receptor affinity via isolated tissue assays (e.g., guinea pig aortic rings for α1-blockade, rat atria for β-blockade) .

Q. What experimental models are optimal for studying Amosulalol’s cardioprotective effects during ischemia?

Perfused rabbit heart models under low-glucose, hypoxic conditions can simulate ischemia. Metrics include post-reperfusion contractile recovery (e.g., left ventricular pressure) and metabolic markers (ATP/CP levels via high-performance liquid chromatography). Compare results with α-blockers like phentolamine to isolate Amosulalol’s dual mechanism .

Q. How do interspecies metabolic differences impact preclinical data translation to humans?

Humans primarily excrete the 5-hydroxy metabolite sulfate conjugate (30.1% unchanged drug), whereas rats metabolize via 2-methyl hydroxylation and dogs via C-N cleavage. Use species-specific liver microsome assays and LC-MS/MS to identify dominant pathways. Adjust dosing regimens in animal models to align with human metabolic profiles .

Q. What methodological considerations are critical for stability testing of this compound formulations?

Assess hygroscopicity by storing samples at 25°C/60% RH and monitoring water content (Karl Fischer titration). For photostability, expose tablets to UV light (ICH Q1B guidelines) and quantify degradation products via HPLC. Ensure dissolution rates ≥75% in 30 minutes (USP paddle method, 50 rpm, 900 mL water) .

Q. Methodological Challenges & Solutions

Q. How can researchers validate Amosulalol’s α/β-blockade ratio in vivo?

Combine telemetry (for blood pressure/heart rate monitoring) with receptor occupancy studies using radiolabeled ligands (e.g., [3H]-prazosin for α1, [3H]-CGP-12177 for β-adrenergic receptors). Dose-response curves in hypertensive rat models (e.g., SHR) can quantify the EC50 ratio for α1 vs. β-blockade .

Q. What strategies improve detection limits for trace metabolites in pharmacokinetic studies?

Use high-resolution LC-QTOF-MS with positive ionization mode. For phase II metabolites (e.g., sulfates), apply enzymatic hydrolysis (β-glucuronidase/arylsulfatase) pretreatment. Validate with synthetic standards (e.g., 5-hydroxy Amosulalol) and spike-recovery experiments in plasma .

Q. How can enantiomeric impurities affect pharmacological outcomes, and how are they controlled?

The JP XVII mandates ≤0.1% enantiomeric impurity. Use chiral columns (e.g., Chiralpak AD-H) with mobile phase: n-hexane/ethanol/diethylamine (80:20:0.1). Validate purity via optical rotation ([α]D ±0.2°) and correlate with in vivo efficacy in receptor knockout models .

特性

IUPAC Name |

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVCPDVOFCWKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918277 | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-86-0, 93633-92-2 | |

| Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YM 09538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amosulalol hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOSULALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。